

Technical Guide: 7-Hydroxy Amoxapine-d8

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Compound of Interest

Compound Name: 7-Hydroxy amoxapine-d8

Cat. No.: B563610

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CAS Number: 1216833-74-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **7-Hydroxy amoxapine-d8**, a deuterated metabolite of the tetracyclic antidepressant amoxapine. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and pathway visualizations to support scientific investigations.

Core Compound Data

7-Hydroxy amoxapine-d8 is the deuterium-labeled form of 7-Hydroxy amoxapine, a pharmacologically active metabolite of amoxapine.^[1] The incorporation of deuterium atoms provides a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry.^[1]

Property	Value	Reference
CAS Number	1216833-74-7	[2]
Molecular Formula	C ₁₇ H ₈ D ₈ ClN ₃ O ₂	[1]
Molecular Weight	337.83 g/mol	[1]
Unlabeled CAS Number	37081-76-8	[3]
Unlabeled Molecular Wt.	329.78 g/mol	[3]
Appearance	Off-White to Pale Yellow Solid (Typical)	
Purity (HPLC)	≥98% (Typical)	
Isotopic Enrichment	≥99 atom % D (Typical)	
Storage Conditions	-20°C, protect from light and moisture (Recommended)	

Synthesis and Deuteration

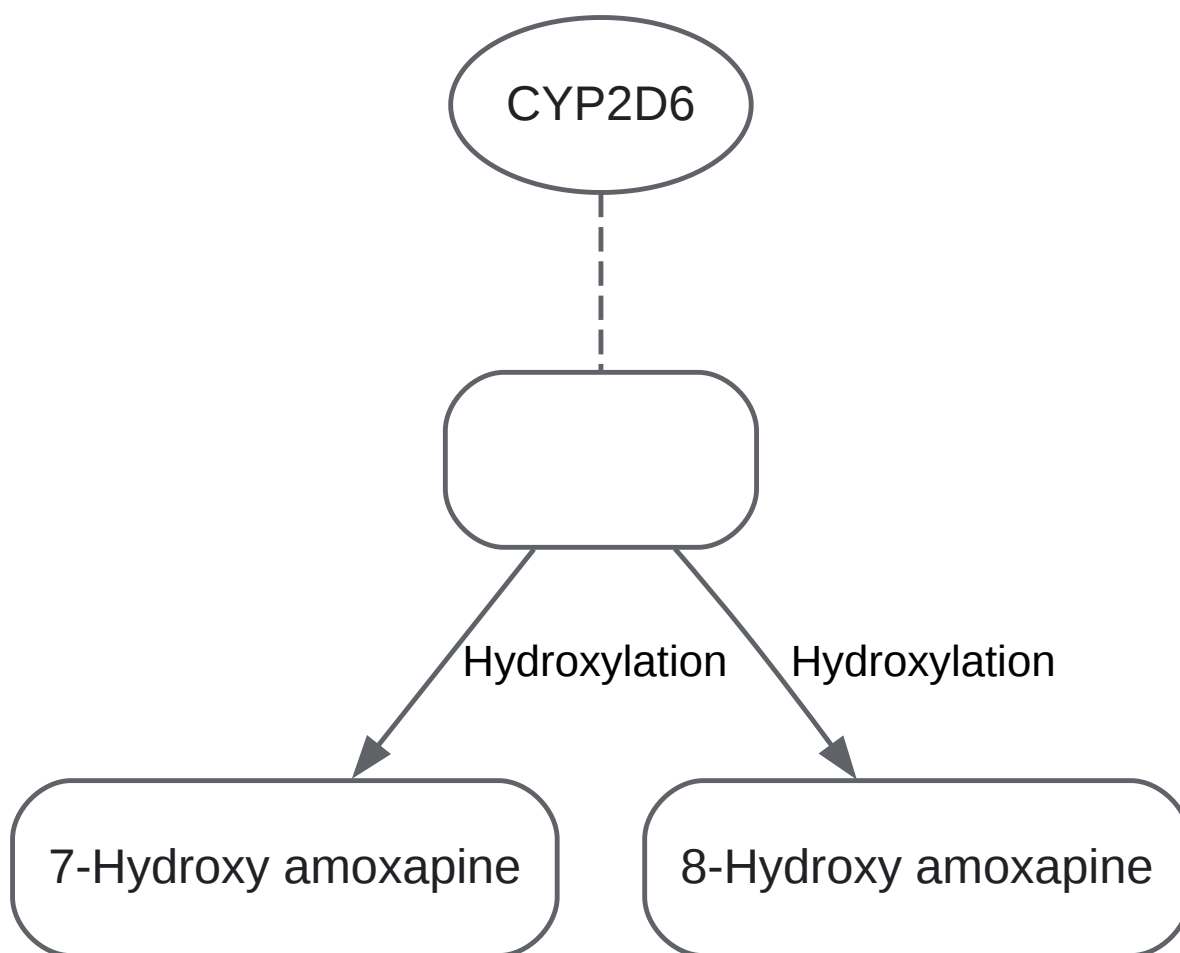
While a specific, detailed synthesis protocol for **7-Hydroxy amoxapine-d8** is not publicly available, the general approach involves two key stages: the synthesis of the unlabeled 7-Hydroxy amoxapine and the subsequent introduction of deuterium atoms.

The synthesis of the amoxapine core and its subsequent hydroxylation can be achieved through multi-step organic synthesis. The deuteration is typically performed on a precursor or the final molecule using methods that facilitate hydrogen-deuterium exchange reactions, often in the presence of a deuterium source like D₂O under specific catalytic conditions.[4] The piperazine ring is a common site for such deuteration.

Metabolic Pathway of Amoxapine

Amoxapine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2D6 being the principal isoenzyme involved in its hydroxylation.[5][6] This metabolic process leads to the formation of two major active metabolites: 7-hydroxyamoxapine and 8-

hydroxyamoxapine.[5] Genetic variations in CYP2D6 can lead to significant differences in amoxapine metabolism and plasma concentrations among individuals.[7]



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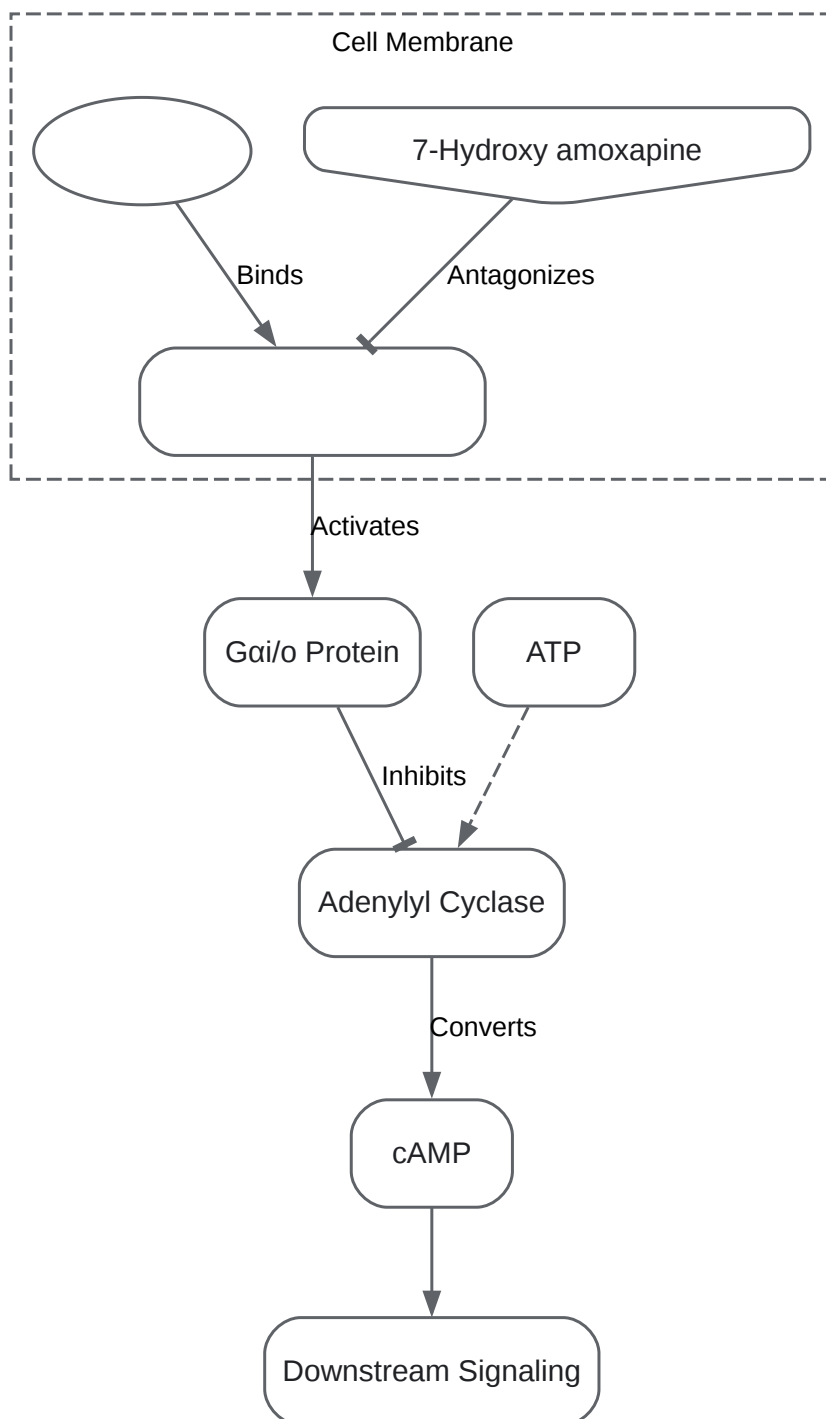
Metabolic conversion of amoxapine.

Signaling Pathway of 7-Hydroxy Amoxapine

7-Hydroxy amoxapine contributes to the overall pharmacological profile of amoxapine, notably through its activity as a dopamine receptor antagonist.[8] It specifically targets D2-like dopamine receptors (D2, D3, and D4), which are G protein-coupled receptors (GPCRs).[5] The

antagonism of these receptors is a key mechanism underlying the antipsychotic properties of amoxapine.

Upon activation by dopamine, D2-like receptors couple to Gai/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] By blocking this receptor, 7-hydroxyamoxapine prevents this signaling cascade.



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Dopamine D2 receptor antagonism.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Amoxapine and Metabolites

This section outlines a general HPLC method for the simultaneous determination of amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine in serum, adapted from published literature.^{[10][11]} **7-Hydroxy amoxapine-d8** can be used as an internal standard in such assays when coupled with mass spectrometry detection.

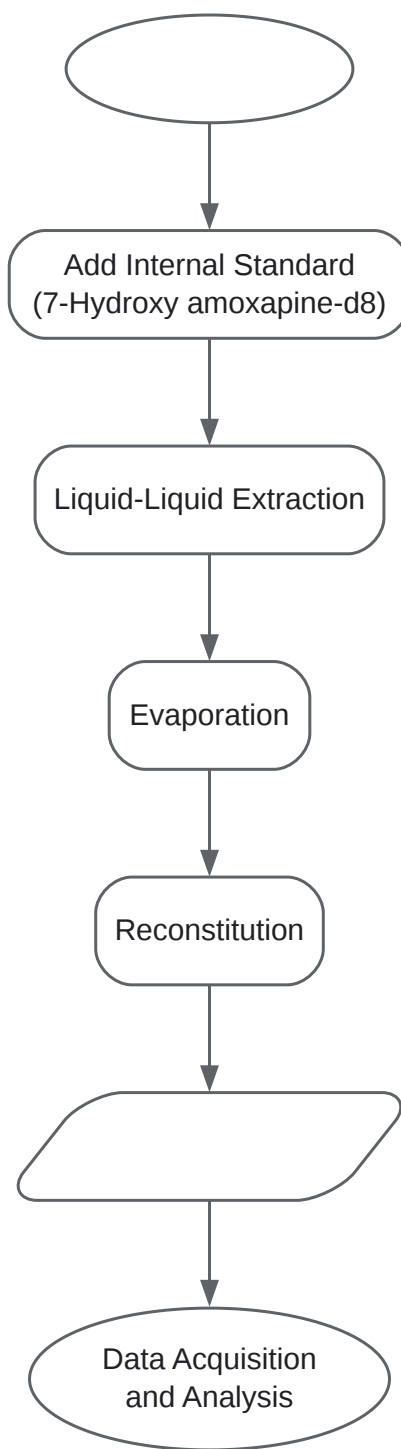
5.1.1. Sample Preparation (Serum)

- To 1 mL of serum, add an appropriate amount of internal standard solution (e.g., **7-Hydroxy amoxapine-d8**).
- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
- Vortex the mixture and centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for HPLC analysis.

5.1.2. Chromatographic Conditions

Parameter	Condition	Reference
Column	C18 reversed-phase column (e.g., 5 μ m, 4.6 x 250 mm)	[10]
Mobile Phase	Acetonitrile and phosphate buffer (pH adjusted)	[10]
Flow Rate	1.0 - 1.5 mL/min	[12]
Detection	UV at approximately 254 nm	[13]
Injection Volume	20 - 100 μ L	[13]

5.1.3. Experimental Workflow



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HPLC sample preparation workflow.

Concluding Remarks

7-Hydroxy amoxapine-d8 is an essential analytical tool for researchers investigating the pharmacokinetics, metabolism, and pharmacological activity of amoxapine. The information provided in this technical guide, including its physicochemical properties, metabolic and signaling pathways, and analytical methodologies, serves as a comprehensive resource for the scientific community. The use of this deuterated standard will undoubtedly contribute to a deeper understanding of amoxapine's mechanism of action and its clinical effects.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alentris.org [alentris.org]
- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Amoxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. 7-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Determination of amoxapine and its metabolites in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]

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